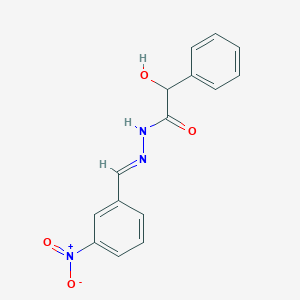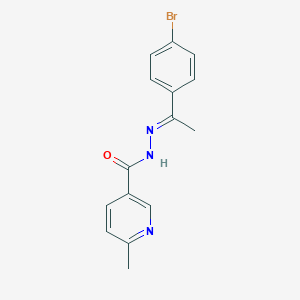
3-(3-bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene typically involves a multi-step process. One common method is the diazotization of an amine precursor followed by coupling with a bromophenyl derivative. The reaction conditions often include the use of acidic or basic environments to facilitate the formation of the diazo group and its subsequent coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
化学反应分析
Types of Reactions
3-(3-Bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: Formation of nitro-derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazenes with various functional groups.
科学研究应用
3-(3-Bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-(3-bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazo group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The bromophenyl and nitro-methoxyphenyl groups contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-Bromophenyl isocyanate
- 3-Bromophenylpropionic acid
- 3-Bromophenylsulfonamido phenylboronic acid
Uniqueness
3-(3-Bromophenyl)-1-{4-nitro-2-methoxyphenyl}-1-triazene is unique due to its combination of bromophenyl and nitro-methoxyphenyl groups, which impart distinct chemical reactivity and biological activity
属性
分子式 |
C13H11BrN4O3 |
|---|---|
分子量 |
351.16 g/mol |
IUPAC 名称 |
3-bromo-N-[(2-methoxy-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H11BrN4O3/c1-21-13-8-11(18(19)20)5-6-12(13)16-17-15-10-4-2-3-9(14)7-10/h2-8H,1H3,(H,15,16) |
InChI 键 |
IQIADEOMPUWFPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NNC2=CC(=CC=C2)Br |
规范 SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NNC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5-dimethyl-4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B274155.png)
![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)
![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)



![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)


![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)

![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)

